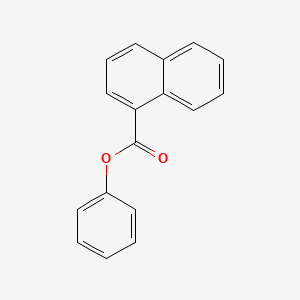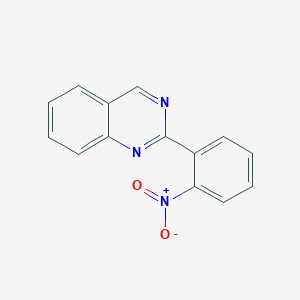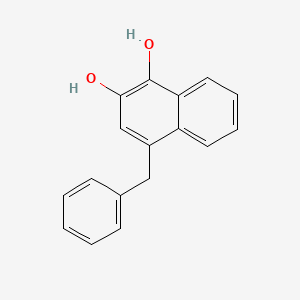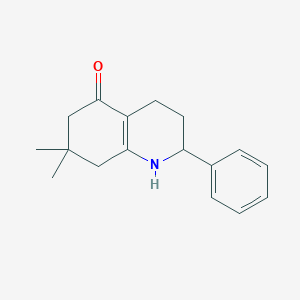
3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones Chromones are a group of naturally occurring and synthetic compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3,5,6-trimethoxybenzaldehyde with acetone in the presence of a base, followed by cyclization to form the chromone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone ring to dihydrochromone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromones, quinones, and dihydrochromones, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes
Wirkmechanismus
The mechanism of action of 3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7-Trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar in structure but with an additional methoxy group on the phenyl ring.
5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one: Contains a hydroxy group and a different substitution pattern on the chromone ring
Uniqueness
3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61885-12-9 |
|---|---|
Molekularformel |
C13H14O5 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
3,5,6-trimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C13H14O5/c1-7-12(16-3)11(14)10-8(18-7)5-6-9(15-2)13(10)17-4/h5-6H,1-4H3 |
InChI-Schlüssel |
VDBKKIXBQGRDBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


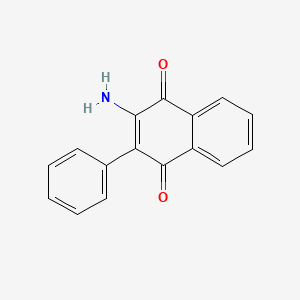



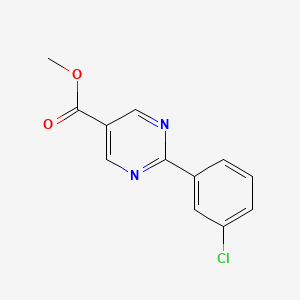
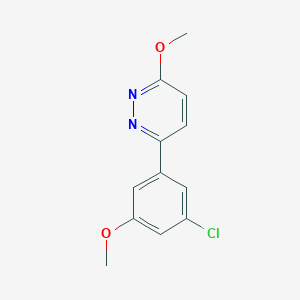
![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B11863318.png)

![4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11863323.png)
